

The Unseen Threat: A Toxicological Deep-Dive into Dinitro-o-cresol (DNOC)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dinitro-o-cresol*

Cat. No.: *B074238*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dinitro-o-cresol (DNOC) is a synthetic organic chemical with a notorious history. Once employed as a pesticide and, alarmingly, as a weight-loss drug, its extreme toxicity to humans led to its ban in many countries.[1][2] This in-depth technical guide provides a comprehensive toxicological profile of DNOC, detailing its chemical properties, toxicokinetics, and the molecular mechanisms underpinning its adverse health effects. The information is curated for researchers, scientists, and drug development professionals to foster a deeper understanding of this hazardous compound and to aid in the development of risk assessments and potential therapeutic interventions for related toxic exposures. All quantitative data are presented in structured tables for comparative analysis, and key cellular pathways and experimental workflows are visualized using the DOT language for clarity.

Chemical and Physical Properties

DNOC is a yellow, odorless crystalline solid. It is sparingly soluble in water but soluble in organic solvents such as ethanol, acetone, and ether.[3] Its chemical structure consists of a cresol (methylphenol) ring with two nitro groups, which are critical to its toxicological activity.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

DNOC can be readily absorbed into the body through oral, dermal, and inhalation routes.[3][4]

- **Absorption:** Upon exposure, DNOC is rapidly absorbed. Inhalation of DNOC dust or spray can lead to significant systemic absorption.[4] Dermal contact also results in absorption, with the skin acting as a potential reservoir, leading to prolonged exposure even after the source is removed.[4] Ingestion leads to rapid absorption from the gastrointestinal tract.[4]
- **Distribution:** Once absorbed, DNOC binds to plasma proteins, particularly albumin, and is distributed to most tissues, including the liver, kidneys, brain, heart, spleen, and muscle.[3][4]
- **Metabolism:** The primary metabolic pathway for DNOC detoxification is the reduction of one of its nitro groups to form less toxic amino derivatives.[3][4] The main metabolite is 6-amino-4-nitro-o-cresol (6-ANOC).[4] A smaller fraction of DNOC may undergo conjugation.[3][4] The reduction of the 6-nitro group is a more significant detoxification pathway than the reduction of the 4-nitro group.[4]
- **Excretion:** DNOC and its metabolites are primarily excreted in the urine.[4] The elimination rate can vary between species.[5]

Experimental Protocol: Analysis of DNOC in Biological Samples

The determination of DNOC and its metabolites in biological matrices like blood and urine is crucial for exposure assessment and clinical diagnosis. A common analytical approach involves Gas Chromatography-Mass Spectrometry (GC-MS).

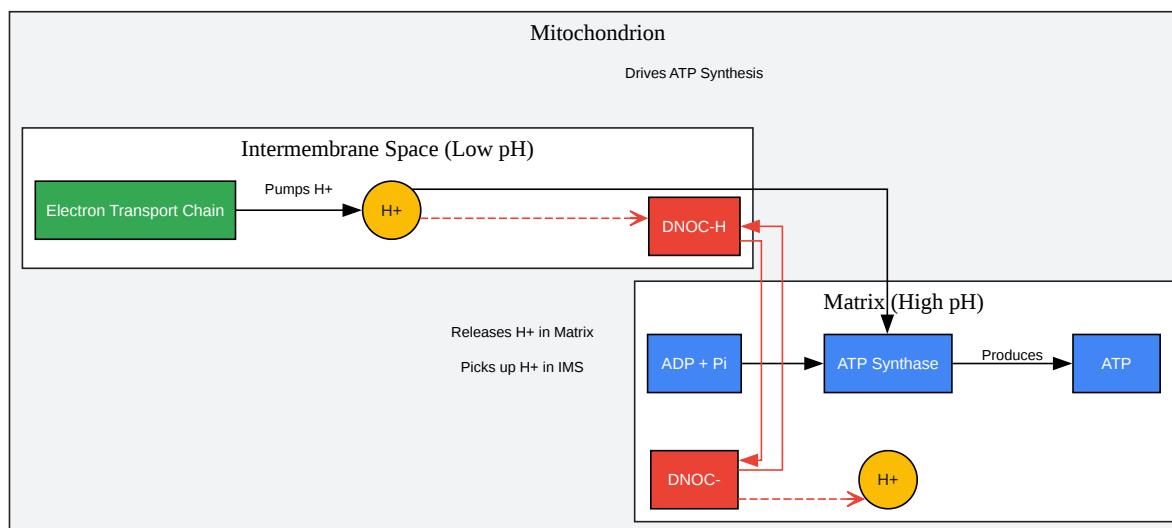
Sample Preparation (Urine/Blood):

- **Hydrolysis (for conjugated metabolites):** Urine samples are often subjected to acidic or enzymatic hydrolysis to cleave conjugated metabolites, releasing the parent compound or its primary metabolites.
- **Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):** The sample is extracted with a suitable organic solvent (e.g., a mixture of hexane and ethyl acetate) to isolate DNOC and its metabolites from the biological matrix. SPE with appropriate cartridges can also be used for cleanup and concentration.

- Derivatization: To improve the volatility and chromatographic properties of DNOC for GC analysis, it is often derivatized, for instance, by methylation or silylation.

GC-MS Analysis:

- Gas Chromatograph (GC): The extracted and derivatized sample is injected into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to separate the analytes based on their boiling points and interactions with the stationary phase.
- Mass Spectrometer (MS): The separated compounds are then introduced into a mass spectrometer. Electron ionization (EI) is a common ionization technique. The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantitative analysis, targeting specific ions characteristic of DNOC and its metabolites to enhance sensitivity and selectivity.


Mechanism of Toxicity: Uncoupling of Oxidative Phosphorylation

The primary mechanism of DNOC toxicity is the uncoupling of oxidative phosphorylation in the mitochondria.^{[6][7]} DNOC is a potent protonophore, a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis.^{[6][7]}

The process unfolds as follows:

- The electron transport chain (ETC) pumps protons (H^+) from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient.
- This proton-motive force drives the ATP synthase enzyme, which phosphorylates ADP to produce ATP.
- DNOC, in its protonated form, diffuses across the inner mitochondrial membrane into the matrix.
- In the more alkaline environment of the matrix, DNOC releases its proton.

- The resulting anionic form of DNOC then diffuses back across the membrane to the intermembrane space, where it picks up another proton.
- This cyclical transport of protons bypasses the ATP synthase, effectively "uncoupling" electron transport from ATP synthesis. The energy from the proton gradient is dissipated as heat, leading to hyperthermia, a hallmark of DNOC poisoning.[6][7]

[Click to download full resolution via product page](#)

Caption: Mechanism of DNOC-induced uncoupling of oxidative phosphorylation.

Health Effects

Exposure to DNOC can lead to a range of severe health effects, from acute poisoning to chronic conditions.[8]

Acute Toxicity

Acute exposure to DNOC can be life-threatening. The primary symptoms are a direct consequence of the uncoupling of oxidative phosphorylation and the resulting increase in metabolic rate.^[8] These include:

- Hyperthermia (high fever)
- Profuse sweating
- Increased heart rate (tachycardia)
- Increased respiratory rate
- Headache, dizziness, and restlessness
- In severe cases, convulsions, coma, and death can occur.^[8]

Subchronic and Chronic Toxicity

Repeated or prolonged exposure to lower levels of DNOC can lead to chronic health problems, including:

- Fatigue and weight loss
- Cataract formation^[8]
- Peripheral neuritis (nerve damage)
- Skin rashes (urticarial eruptions)^[9]
- Yellow staining of the skin, hair, and conjunctivae^[9]

Genotoxicity

DNOC has shown evidence of genotoxicity in some studies. It has tested positive in some in vitro and in vivo assays for chromosomal aberrations.^[9]

Carcinogenicity

There is currently insufficient evidence to classify DNOC as a human carcinogen.^[8]

Reproductive and Developmental Toxicity

Limited studies in animals suggest that DNOC may have adverse effects on reproduction, including effects on sperm and the absence of corpora lutea.[\[9\]](#) However, there is a lack of reliable data on the reproductive and developmental effects of DNOC in humans.[\[9\]](#)

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the toxicity of DNOC.

Table 1: Acute Lethal Doses (LD50/LC50) of DNOC

Species	Route of Exposure	LD50/LC50	Reference(s)
Rat	Oral	7 - 85 mg/kg	[1]
Mouse	Oral	16 - 47 mg/kg	[1]
Rabbit	Oral	24.6 mg/kg	[10]
Guinea Pig	Oral	24.6 mg/kg	[10]
Cat	Oral	50 mg/kg	[1]
Sheep	Oral	200 mg/kg	[1]
Goat	Oral	100 mg/kg	[1]
Rat	Dermal	200 - 600 mg/kg	[9]
Mouse	Dermal	186.7 mg/kg	[9]
Rabbit	Dermal	1000 - 1732 mg/kg	[9]
Rat	Inhalation (4h)	0.23 mg/L (formulation)	[1]

Table 2: No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL) of DNOC

Species	Duration	Route	NOAEL	LOAEL	Effects at LOAEL	Reference(s)
Rat	90 days	Oral (diet)	8.4 mg/kg/day	17.3 mg/kg/day	Reduced body weight	[11]
Rat	90 days	Oral (diet)	-	20 mg/kg/day	Decreased testes/prostate weight, reduced spermatogenesis	[9]
Human	Intermediate	Oral	-	0.35 - 1.2 mg/kg/day	Increased basal metabolic rate, clinical signs, cataracts	[11]

Experimental Protocols for Key Toxicity Assays

Ames Test (Bacterial Reverse Mutation Assay)

Principle: The Ames test uses several strains of *Salmonella typhimurium* that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The test evaluates the ability of a chemical to cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-free medium.

General Protocol:

- Bacterial Strains:** *Salmonella typhimurium* strains such as TA98, TA100, TA1535, and TA1537 are commonly used, each detecting different types of mutations (e.g., frameshift vs. base-pair substitution).

- Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
- Exposure: The bacterial strains are exposed to various concentrations of DNOC in a minimal agar medium containing a trace amount of histidine to allow for a few initial cell divisions.
- Incubation: The plates are incubated at 37°C for 48-72 hours.
- Scoring: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-dependent increase in the number of revertant colonies indicates a positive result.

In Vivo Chromosomal Aberration Assay in Mouse Bone Marrow

Principle: This assay assesses the potential of a substance to induce structural chromosomal damage in the bone marrow cells of mammals.

General Protocol:

- **Animal Model:** Mice are typically used.
- **Dosing:** Animals are administered DNOC, usually via oral gavage or intraperitoneal injection, at several dose levels. A positive control (a known clastogen) and a negative control (vehicle) are also included.
- **Metaphase Arrest:** Prior to sacrifice, the animals are treated with a spindle inhibitor (e.g., colchicine or Colcemid®) to arrest cells in metaphase, when chromosomes are most condensed and visible.
- **Tissue Collection and Slide Preparation:** Bone marrow is flushed from the femurs, and the cells are harvested. The cells are then treated with a hypotonic solution, fixed, and dropped onto microscope slides.
- **Staining and Analysis:** The chromosomes are stained (e.g., with Giemsa), and at least 100 well-spread metaphases per animal are analyzed under a microscope for structural

aberrations (e.g., breaks, gaps, deletions, exchanges). The frequency of aberrant cells is calculated and compared between the treated and control groups.

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for assessing DNOC toxicity.

Conclusion

Dinitro-o-cresol remains a significant toxicological concern due to its potent ability to uncouple oxidative phosphorylation and its potential for genotoxicity. This guide has provided a comprehensive overview of its toxicological profile, including quantitative data, mechanisms of

action, and detailed experimental methodologies. A thorough understanding of the multifaceted toxicity of DNOC is essential for mitigating the risks associated with exposure to this and structurally related compounds and for the development of effective countermeasures. The presented information serves as a critical resource for the scientific community in addressing the ongoing challenges posed by environmental toxicants.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pic.int [pic.int]
- 2. cdc.gov [cdc.gov]
- 3. 2-Methyl-4,6-dinitrophenol | C7H6N2O5 | CID 10800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. 4,6-Dinitro-o-cresol uncouples oxidative phosphorylation and induces membrane permeability transition in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. epa.gov [epa.gov]
- 9. HEALTH EFFECTS - Toxicological Profile for Dinitrocresols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Dinitro-ortho-cresol - Wikipedia [en.wikipedia.org]
- 11. hhprt.v.ornl.gov [hhprt.v.ornl.gov]
- To cite this document: BenchChem. [The Unseen Threat: A Toxicological Deep-Dive into Dinitro-o-cresol (DNOC)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b074238#toxicological-profile-and-health-effects-of-dinitro-o-cresol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com